molecular formula C16H22O4 B8279755 Propofol hemisuccinate CAS No. 184869-48-5

Propofol hemisuccinate

Cat. No. B8279755
M. Wt: 278.34 g/mol
InChI Key: ORMHJJCIJXWHFH-UHFFFAOYSA-N
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Patent
US06362234B1

Procedure details

Succinic anhydride (14 g, 140 mmol) and dimethylaminopyridine (0.02 g, 0.16 mmol) were added to a solution of 2,6-diisopropylphenol (20.8 ml, 112 mmol) in triethylamine (50 ml) under nitrogen. After 16 hr at room temperature, solvents were removed under vacuum. The residue was dissolved in water and added to an iced solution of dilute hydrochloric acid. The precipitated product was filtered and recrystallized from ethanol-water to yield 25.0 g (80.2% yield) of 2,6-diisopropylphenyl hydrogen succinate (propofol hemisuccinate), mp 101-102° C.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
20.8 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.02 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[O:6][C:4](=[O:5])[CH2:3][CH2:2]1.[CH:8]([C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([CH:17]([CH3:19])[CH3:18])[C:12]=1[OH:20])([CH3:10])[CH3:9]>C(N(CC)CC)C.CN(C1C=CC=CN=1)C>[C:4]([O:20][C:12]1[C:13]([CH:17]([CH3:18])[CH3:19])=[CH:14][CH:15]=[CH:16][C:11]=1[CH:8]([CH3:10])[CH3:9])(=[O:5])[CH2:3][CH2:2][C:1]([OH:6])=[O:7]

Inputs

Step One
Name
Quantity
14 g
Type
reactant
Smiles
C1(CCC(=O)O1)=O
Name
Quantity
20.8 mL
Type
reactant
Smiles
C(C)(C)C1=C(C(=CC=C1)C(C)C)O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)N(CC)CC
Name
Quantity
0.02 g
Type
catalyst
Smiles
CN(C)C1=NC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
solvents were removed under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in water
ADDITION
Type
ADDITION
Details
added to an iced solution of dilute hydrochloric acid
FILTRATION
Type
FILTRATION
Details
The precipitated product was filtered
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol-water

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(CCC(=O)O)(=O)OC1=C(C=CC=C1C(C)C)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 25 g
YIELD: PERCENTYIELD 80.2%
YIELD: CALCULATEDPERCENTYIELD 80.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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